molecular formula C13H11N3O3 B15057344 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B15057344
M. Wt: 257.24 g/mol
InChI Key: YZLJPLKGORERMS-UHFFFAOYSA-N
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Description

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a heterocyclic compound that features a furan ring, a triazole ring, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the combination of its furan, triazole, and methoxyphenol groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C13H11N3O3/c1-18-11-7-8(4-5-9(11)17)12-14-13(16-15-12)10-3-2-6-19-10/h2-7,17H,1H3,(H,14,15,16)

InChI Key

YZLJPLKGORERMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CO3)O

Origin of Product

United States

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